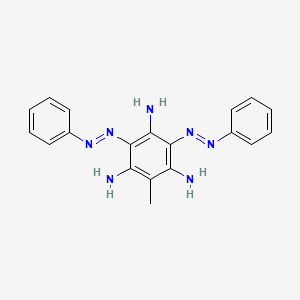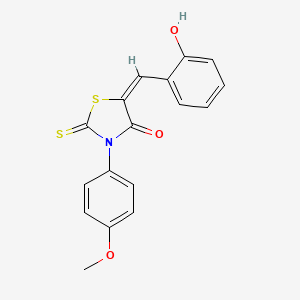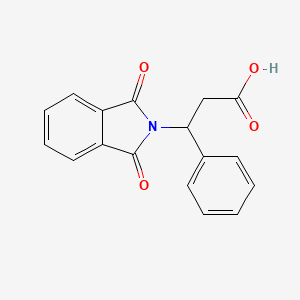![molecular formula C13H18N3O2+ B11711670 4-[(E)-(hydroxyimino)methyl]-1-[2-oxo-2-(piperidin-1-yl)ethyl]pyridinium](/img/structure/B11711670.png)
4-[(E)-(hydroxyimino)methyl]-1-[2-oxo-2-(piperidin-1-yl)ethyl]pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(HYDROXYIMINO)METHYL]-1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]PYRIDIN-1-IUM is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyridine ring substituted with a hydroxyimino group and a piperidinyl ethyl group
Preparation Methods
The synthesis of 4-[(E)-(HYDROXYIMINO)METHYL]-1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]PYRIDIN-1-IUM typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the hydroxyimino group: This step often involves the reaction of the pyridine derivative with hydroxylamine under controlled conditions.
Attachment of the piperidinyl ethyl group: This can be done through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-[(E)-(HYDROXYIMINO)METHYL]-1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]PYRIDIN-1-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyimino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(E)-(HYDROXYIMINO)METHYL]-1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]PYRIDIN-1-IUM has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[(E)-(HYDROXYIMINO)METHYL]-1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]PYRIDIN-1-IUM involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The piperidinyl ethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-[(E)-(HYDROXYIMINO)METHYL]-1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]PYRIDIN-1-IUM can be compared with other similar compounds, such as:
Pyridine derivatives: These compounds share the pyridine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Hydroxyimino compounds: These compounds contain the hydroxyimino group and exhibit similar reactivity but may differ in their overall structure and applications.
Piperidine derivatives: These compounds contain the piperidine ring and are used in various applications, including pharmaceuticals and agrochemicals.
The uniqueness of 4-[(E)-(HYDROXYIMINO)METHYL]-1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]PYRIDIN-1-IUM lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18N3O2+ |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
2-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C13H17N3O2/c17-13(16-6-2-1-3-7-16)11-15-8-4-12(5-9-15)10-14-18/h4-5,8-10H,1-3,6-7,11H2/p+1 |
InChI Key |
ZBPKQXUCWINKHF-UHFFFAOYSA-O |
Isomeric SMILES |
C1CCN(CC1)C(=O)C[N+]2=CC=C(C=C2)/C=N/O |
Canonical SMILES |
C1CCN(CC1)C(=O)C[N+]2=CC=C(C=C2)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B11711589.png)
![4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide](/img/structure/B11711596.png)
![3-[(2E)-2-(5-bromo-2,3-dimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11711598.png)
![3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-bromo-4-phenylquinolin-2(1H)-one](/img/structure/B11711605.png)
![2-{(3Z)-3-[(4-bromobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11711609.png)
![(5E)-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11711615.png)
![Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl]-](/img/structure/B11711621.png)
![5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[(2-methylbenzyl)sulfanyl]-N-phenylpyridine-3-carboxamide](/img/structure/B11711630.png)

![2-chloro-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11711640.png)

![4-methoxy-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11711649.png)

![2-{[(4-fluorophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11711667.png)
